molecular formula C11H8F3N3 B1388613 3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine CAS No. 1214324-10-3

3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine

Cat. No. B1388613
M. Wt: 239.2 g/mol
InChI Key: PBFDOYJKCWFHPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Reactions Analysis

Pyridines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of a nitrogen atom in the ring. The trifluoromethyl group is generally considered to be electron-withdrawing, which could influence the reactivity of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, pyridines are polar due to the presence of a nitrogen atom, and they can participate in hydrogen bonding due to the NH2 group. The trifluoromethyl group could increase the compound’s stability and lipophilicity .

Safety And Hazards

As with any chemical compound, handling “3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine” would require appropriate safety measures. It’s important to use personal protective equipment and follow good laboratory practices. Specific safety data would depend on various factors including the compound’s reactivity, toxicity, and environmental impact .

properties

IUPAC Name

3-pyridin-4-yl-6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3/c12-11(13,14)9-2-1-8(10(15)17-9)7-3-5-16-6-4-7/h1-6H,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFDOYJKCWFHPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C2=CC=NC=C2)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyridin-4-yl)-6-(trifluoromethyl)pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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